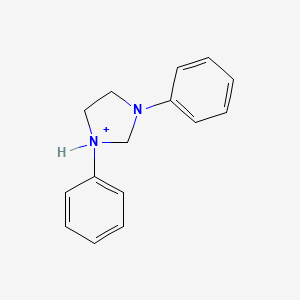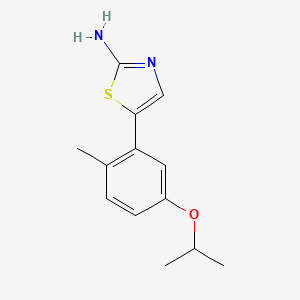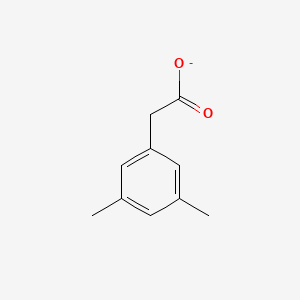
1,3-Diphenylimidazolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylimidazolidin-1-ium is a heterocyclic organic compound with a unique structure that includes two phenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazolidin-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazolidin-2-one with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out in the presence of sodium hydride in tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Scientific Research Applications
1,3-Diphenylimidazolidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1,3-diphenylimidazolidin-1-ium involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, facilitating catalytic reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazolidine ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidin-1-ium: Similar in structure but with methyl groups instead of phenyl groups.
1,3-Diphenylimidazolidin-2-one: Contains a carbonyl group at the 2-position, making it more reactive in certain chemical reactions.
1,3-Diphenylimidazolidine: Lacks the ionic character of the imidazolidin-1-ium, affecting its solubility and reactivity.
Uniqueness
1,3-Diphenylimidazolidin-1-ium is unique due to its ionic nature, which enhances its solubility in polar solvents and its ability to form stable complexes with various metal ions. This makes it particularly useful in catalysis and materials science applications.
Properties
CAS No. |
725-13-3 |
|---|---|
Molecular Formula |
C15H17N2+ |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1,3-diphenylimidazolidin-1-ium |
InChI |
InChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2/p+1 |
InChI Key |
WYEYGPJVIZYKNM-UHFFFAOYSA-O |
Canonical SMILES |
C1CN(C[NH+]1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)

![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)





![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)



